(2E)-1-(2-fluoro-4-methoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one
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Overview
Description
(2E)-1-(2-fluoro-4-methoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(2-fluoro-4-methoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-fluoro-4-methoxybenzaldehyde and 2,4,5-trimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(2-fluoro-4-methoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The methoxy and fluoro groups on the phenyl rings can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents such as sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation.
Substitution: Reagents such as halogens, nucleophiles (e.g., amines, thiols), or electrophiles (e.g., alkyl halides).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-1-(2-fluoro-4-methoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Chalcone: The parent compound of the chalcone family.
Flavonoids: A class of compounds with similar structures and biological activities.
Curcumin: A well-known compound with similar structural features and biological properties.
Uniqueness
(2E)-1-(2-fluoro-4-methoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one is unique due to the presence of both fluoro and methoxy groups on the phenyl rings, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C19H19FO5 |
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Molecular Weight |
346.3 g/mol |
IUPAC Name |
(E)-1-(2-fluoro-4-methoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C19H19FO5/c1-22-13-6-7-14(15(20)10-13)16(21)8-5-12-9-18(24-3)19(25-4)11-17(12)23-2/h5-11H,1-4H3/b8-5+ |
InChI Key |
HXYNMVMCEAQBTC-VMPITWQZSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=C(C=C2OC)OC)OC)F |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=C(C=C2OC)OC)OC)F |
Origin of Product |
United States |
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